molecular formula C10H6F6O2 B1271524 2,5-Bis(trifluoromethyl)phenylacetic acid CAS No. 302912-02-3

2,5-Bis(trifluoromethyl)phenylacetic acid

Cat. No.: B1271524
CAS No.: 302912-02-3
M. Wt: 272.14 g/mol
InChI Key: AWTNYFICBCCTBY-UHFFFAOYSA-N
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Description

2,5-Bis(trifluoromethyl)phenylacetic acid is a chemical compound with the molecular formula C10H6F6O2 and a molecular weight of 272.14 g/mol. It is a useful research chemical known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(trifluoromethyl)phenylacetic acid typically involves the fluorination of precursor compounds. One common method is the reaction of 2,5-diaminobenzoic acid with trifluoroacetic anhydride . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities are equipped with cleanrooms and specialized equipment to handle high-potency active pharmaceutical ingredients (HPAPIs) with occupational exposure limits (OEL) below 1 μg/m³.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(trifluoromethyl)phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Organic Synthesis

2,5-Bis(trifluoromethyl)phenylacetic acid serves as a versatile reagent in organic synthesis. Its structure allows it to act as a building block for the synthesis of more complex molecules. The compound can undergo various chemical reactions, including:

  • Oxidation : Leading to the formation of carboxylic acids.
  • Reduction : Producing alcohols or other reduced forms.
  • Substitution : The trifluoromethyl groups can be replaced with other functional groups under specific conditions.

Biological Research

The compound's lipophilic nature enables it to penetrate biological membranes effectively, making it useful in studying biological pathways and enzyme mechanisms. Research indicates that this compound may exhibit:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties by modulating signaling pathways involved in cell proliferation and apoptosis.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, which is relevant for drug design.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its stability and reactivity make it suitable for creating functional materials used in various applications.

Similar Compounds

Compound NameStructural FeaturesUnique Properties
2,4-Bis(trifluoromethyl)phenylacetic acidDifferent positional isomersVaries in chemical properties
3,5-Bis(trifluoromethyl)phenylacetic acidAnother positional isomerDistinct reactivity profiles

This compound is distinguished by the specific positioning of its trifluoromethyl groups, which imparts unique chemical and physical properties that are particularly advantageous in applications requiring high lipophilicity and stability.

Case Study 1: Anticancer Properties

A study explored the anticancer effects of compounds similar to this compound. It was found that these compounds could inhibit cancer cell growth in vitro by targeting specific signaling pathways associated with cell proliferation. This highlights the potential therapeutic applications of this compound in cancer treatment.

Case Study 2: Enzyme Inhibition

Research has demonstrated that this compound can act as an inhibitor for enzymes involved in metabolic processes. This property is particularly significant for developing new drugs aimed at metabolic disorders where enzyme regulation is crucial.

Mechanism of Action

The mechanism of action of 2,5-Bis(trifluoromethyl)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool for studying membrane-associated processes and drug delivery systems.

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(trifluoromethyl)phenylacetic acid: Similar in structure but with different positional isomers of the trifluoromethyl groups.

    3,5-Bis(trifluoromethyl)phenylacetic acid: Another positional isomer with distinct chemical properties.

Uniqueness

2,5-Bis(trifluoromethyl)phenylacetic acid is unique due to the specific positioning of the trifluoromethyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly useful in applications requiring high lipophilicity and stability.

Biological Activity

2,5-Bis(trifluoromethyl)phenylacetic acid is a synthetic organic compound notable for its unique trifluoromethyl substituents, which significantly influence its biological activity and chemical properties. This compound has garnered interest in various fields, including medicinal chemistry, due to its potential applications in drug development and biological research.

Chemical Structure and Properties

The chemical formula for this compound is C11_{11}H8_{8}F6_6O2_2. The presence of two trifluoromethyl groups enhances the compound's lipophilicity, facilitating its penetration through biological membranes. This property is crucial for its interaction with cellular targets and pathways.

The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The trifluoromethyl groups can modulate the activity of these targets through:

  • Hydrogen Bonding : The compound may form strong hydrogen bonds with active sites on proteins.
  • Van der Waals Interactions : These interactions enhance binding affinity to target molecules.
  • Lipophilicity : Increased lipophilicity allows better membrane penetration, enabling access to intracellular targets .

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : Preliminary studies suggest potential anticancer properties, possibly through modulation of signaling pathways involved in cell proliferation and apoptosis. For instance, compounds with similar structures have shown efficacy in inhibiting cancer cell growth in vitro .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. This characteristic is particularly relevant in the context of drug design where enzyme inhibition can lead to therapeutic effects .

Case Studies

  • Anticancer Studies :
    • A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with an EC50_{50} value suggesting significant potency against certain types of cancer cells .
  • Enzyme Interaction :
    • Research demonstrated that this compound could inhibit specific metabolic enzymes in liver models, leading to altered metabolic profiles that could be beneficial in treating metabolic disorders .

Comparative Analysis

The following table summarizes the biological activities and mechanisms associated with this compound compared to related compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAnticancer, Enzyme InhibitionLipophilicity, Hydrogen Bonding
3-Bromo-2-chloro-5-(trifluoromethyl)phenylacetic acidAnticancerEnzyme Inhibition
UbrogepantMigraine TreatmentReceptor Modulation

Properties

IUPAC Name

2-[2,5-bis(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F6O2/c11-9(12,13)6-1-2-7(10(14,15)16)5(3-6)4-8(17)18/h1-3H,4H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTNYFICBCCTBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)CC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50378281
Record name 2,5-Bis(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

302912-02-3
Record name 2,5-Bis(trifluoromethyl)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=302912-02-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Bis(trifluoromethyl)phenylacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50378281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-Bis(trifluoromethyl)phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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